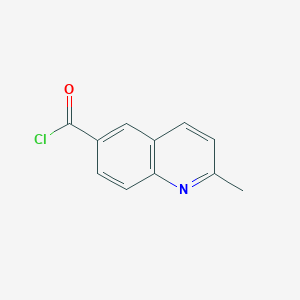
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
Overview
Description
“Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate” is an organic compound with borate and sulfonamide groups . It is also known as “2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” or “2-Methoxy-5-pyridineboronic acid pinacol ester” with the empirical formula C12H18BNO3 .
Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It is utilized in reactions such as nucleophilic substitutions and amidation reactions. Its borate and sulfonamide groups make it a versatile reagent for constructing complex organic molecules .
Drug Development
In the pharmaceutical industry, this compound is used in the synthesis of drugs, acting as a protective agent for diols. It also plays a role in the asymmetric synthesis of amino acids and in coupling reactions like the Suzuki-Miyaura coupling, which is pivotal for creating various pharmaceuticals .
Enzyme Inhibition
Boronic acid derivatives, such as this compound, are known to act as enzyme inhibitors. They can bind to the active sites of enzymes, thereby inhibiting their function. This property is exploited in the development of drugs for diseases where enzyme activity needs to be controlled .
Fluorescent Probes
The compound’s boronic ester bonds are used to create fluorescent probes. These probes can detect and measure the presence of analytes like hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines, which are important in biological and chemical research .
Stimulus-Responsive Drug Carriers
Due to its ability to respond to microenvironmental changes such as pH, glucose, and ATP levels, this compound is used in the construction of stimulus-responsive drug carriers. These carriers can deliver drugs like insulin and gene therapies in a controlled manner .
Material Science
In material science, the compound finds application in the synthesis and modification of polymers. It contributes to the development of novel copolymers with specific optical and electrochemical properties, which are essential for advanced materials .
Catalysis
The compound is employed in catalytic processes, such as the borylation of alkylbenzenes and hydroboration of alkynes and alkenes. These reactions are fundamental in creating compounds with boronate functionalities, which have wide-ranging applications in chemistry .
Analytical Chemistry
In analytical chemistry, this compound is used to modify surfaces or create specific reagents that can selectively bind to other molecules. This selectivity is crucial for the detection and quantification of various substances in complex mixtures .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes and the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
Similar compounds have been shown to interact with their targets through borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst , and phosphitylation of alcohols and heteroatomic nucleophiles .
Biochemical Pathways
Similar compounds have been shown to be involved in the formation of useful glycosyl donors and ligands , and the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
Similar compounds have been shown to result in the formation of useful glycosyl donors and ligands , and the hydroboration of alkyl or aryl alkynes and alkenes .
properties
IUPAC Name |
methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16-9-10)8-12(17)18-5/h6-7,9H,8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRYMPVRASMMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine](/img/structure/B1407786.png)
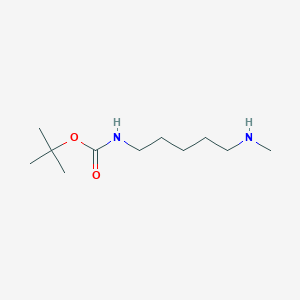

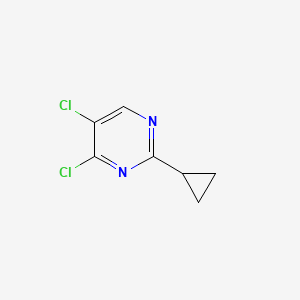

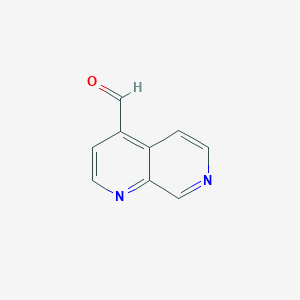
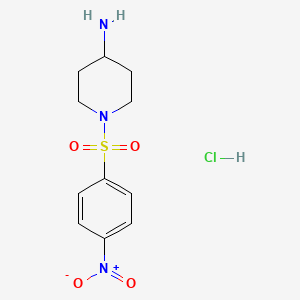
![ethanol, 2-[[[(1S)-octahydro-2H-quinolizin-1-yl]methyl]amino]-](/img/structure/B1407802.png)
